2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline
Overview
Description
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline is an organic compound featuring a methyl group attached to an aniline ring, which is further substituted with a 1,3,4-oxadiazole moiety
Mechanism of Action
Target of Action
It is known that oxadiazole derivatives, which include 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline, have been found to exhibit anticancer activity by acting on various enzymes such as thymidylate synthase, histone deacetylase (hdac), topoisomerase ii, telomerase, and thymidine phosphorylase .
Mode of Action
The mode of action of this compound involves interaction with its targets leading to inhibition of their activity. This results in the disruption of cellular processes essential for the proliferation of cancer cells
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits telomerase activity, acts as a focal adhesion kinase inhibitor, targets thymidylate synthase, acts as an inhibitor of the B-cell lymphoma 2, inhibits the NF-kB signaling pathway, and targets tubulin polymerization . These pathways are crucial for cell proliferation and survival, particularly in cancer cells.
Result of Action
The molecular and cellular effects of the action of this compound include the inhibition of enzymes essential for cell proliferation, leading to the death of cancer cells . The compound’s action on these targets disrupts the normal functioning of the cells, leading to their death.
Biochemical Analysis
Biochemical Properties
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including oxidoreductases and hydrolases. These interactions often involve hydrogen bonding and electrostatic interactions due to the presence of nitrogen and oxygen atoms in the oxadiazole ring . The compound’s ability to act as a hydrogen bond acceptor enhances its binding affinity with these biomolecules, influencing their activity and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress responses and apoptosis . The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function. Additionally, it has shown potential in altering the cell cycle, leading to either cell proliferation or cell death, depending on the cellular context.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating them . This binding often involves the formation of hydrogen bonds and van der Waals interactions. The compound’s structure allows it to fit into enzyme active sites, disrupting normal enzymatic activity and leading to changes in metabolic pathways. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over time when exposed to light or extreme pH conditions . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound has been observed to enhance cellular function and promote beneficial biochemical reactions . At higher doses, it can exhibit toxic effects, including oxidative stress and cellular apoptosis. These threshold effects are critical for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are crucial for its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall metabolic homeostasis. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity and ability to form hydrogen bonds, which affect its localization and accumulation in specific tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for its role in modulating cellular processes and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, amidoximes can be cyclized with carboxylic acids in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or carbonyl diimidazole (CDI).
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Substitution on the Aniline Ring: : The oxadiazole ring is then introduced to the aniline ring through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the oxadiazole derivative with a suitable aniline precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of automated systems for precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated anilines or nitroanilines.
Scientific Research Applications
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and viral infections.
Materials Science: It is used in the synthesis of polymers and advanced materials due to its ability to form stable heterocyclic structures.
Biological Research: The compound is investigated for its biological activity, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(1,2,4-oxadiazol-2-yl)aniline
- 2-Methyl-3-(1,3,4-thiadiazol-2-yl)aniline
- 2-Methyl-3-(1,2,3-triazol-2-yl)aniline
Uniqueness
2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline is unique due to the specific positioning of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-7(3-2-4-8(6)10)9-12-11-5-13-9/h2-5H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKEYKUULQJLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594751 | |
Record name | 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924869-12-5 | |
Record name | 2-Methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-3-(1,3,4-oxadiazol-2-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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